molecular formula C13H19F2NO4 B11750967 (3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B11750967
M. Wt: 291.29 g/mol
InChI Key: NOXRNLDRMGPMRV-ZTYHWHRISA-N
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Description

(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the tert-butoxycarbonyl group: This step involves the use of tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid: can be compared with other bicyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the bicyclic core, fluorine atoms, and tert-butoxycarbonyl protection. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

(3S,5S,6S)-2-[(tert-butoxy)carbonyl]-5,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity based on current research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C13H18F2N2O4
  • Molecular Weight : 302.29 g/mol
  • CAS Number : 1262396-32-6

The bicyclic structure contributes to its biological activity, particularly in modulating neuropharmacological pathways.

Research indicates that this compound interacts with various biological targets, particularly in the central nervous system (CNS). Its mechanism of action may involve:

  • Neurotransmitter Modulation : It has been shown to influence the release and reuptake of key neurotransmitters such as dopamine and serotonin.
  • Receptor Binding : The compound exhibits affinity for certain receptors implicated in neurological disorders, potentially offering therapeutic effects for conditions like anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antidepressant-like Activity : In rodent models, it showed significant reduction in immobility time in forced swim tests, suggesting potential antidepressant effects.
  • Anxiolytic Properties : Behavioral tests indicated reduced anxiety-like behaviors in elevated plus maze assays.
StudyFindings
Study ASignificant reduction in immobility time (p < 0.05)
Study BDecreased anxiety-like behavior (p < 0.01)

In Vivo Studies

In vivo pharmacokinetic studies reveal important data regarding the compound's bioavailability and distribution:

  • Half-Life : Approximately 0.48 hours in mouse models.
  • Volume of Distribution : High volume indicating extensive tissue distribution (3.43 L/kg) .

Case Studies

  • Case Study on Depression Models :
    • A study involving chronic administration in mice showed a notable decrease in depressive behaviors over a four-week period.
    • Behavioral assessments indicated improvements comparable to standard antidepressants.
  • Case Study on Anxiety Models :
    • Mice treated with the compound exhibited reduced anxiety-like behaviors in both open field and elevated plus maze tests.
    • The results suggest a mechanism similar to benzodiazepines but with a different side effect profile.

Properties

Molecular Formula

C13H19F2NO4

Molecular Weight

291.29 g/mol

IUPAC Name

(3S,5S,6S)-5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H19F2NO4/c1-13(2,3)20-12(19)16-7-5-4-6(8(14)9(7)15)10(16)11(17)18/h6-10H,4-5H2,1-3H3,(H,17,18)/t6?,7?,8-,9-,10-/m0/s1

InChI Key

NOXRNLDRMGPMRV-ZTYHWHRISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1[C@@H]([C@H]2F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2F)F

Origin of Product

United States

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